2-Iodo-2,3-dihydro-1H-indene
Overview
Description
2-Iodo-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of an iodine atom in the 2-position of the indene ring imparts unique reactivity to this compound, making it a valuable intermediate in organic synthesis.
Mechanism of Action
Target of Action
It’s worth noting that indene derivatives have been found to play a significant role in cell biology . They have been used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indene derivatives are known to interact with their targets and cause changes at the molecular level . More research is needed to elucidate the specific interactions of 2-Iodo-2,3-dihydro-1H-indene with its targets.
Biochemical Pathways
Indene derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . The exact pathways and downstream effects of this compound require further investigation.
Result of Action
Indene derivatives have shown various biological activities, suggesting that they may have diverse molecular and cellular effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-2,3-dihydro-1H-indene typically involves the iodination of 2,3-dihydro-1H-indene. One common method is the electrophilic iodination using iodine (I2) and a suitable oxidizing agent, such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl). The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to achieve efficient and consistent production. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial processes.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-2,3-dihydro-1H-indene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the iodine atom can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and mild heating.
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water), and controlled temperatures.
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran), and low temperatures.
Major Products Formed
Substitution: Formation of substituted indene derivatives.
Oxidation: Formation of indene ketones or aldehydes.
Reduction: Formation of 2,3-dihydro-1H-indene.
Scientific Research Applications
2-Iodo-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2,3-dihydro-1H-indene: Similar structure with a bromine atom instead of iodine.
2-Chloro-2,3-dihydro-1H-indene: Similar structure with a chlorine atom instead of iodine.
2-Fluoro-2,3-dihydro-1H-indene: Similar structure with a fluorine atom instead of iodine.
Uniqueness
2-Iodo-2,3-dihydro-1H-indene is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated counterparts. The larger atomic size and higher polarizability of iodine make it more reactive in substitution and other chemical reactions, providing unique opportunities for synthetic applications.
Properties
IUPAC Name |
2-iodo-2,3-dihydro-1H-indene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9I/c10-9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZOPWLGUDGAGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9I | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24329-96-2 | |
Record name | 2-iodo-2,3-dihydro-1H-indene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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